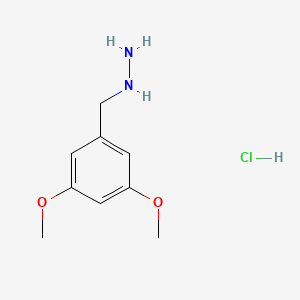
7-(diethylamino)-3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(diethylamino)-3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one” has a molecular formula of C23H27FN2O3S. It has an average mass of 430.535 Da and a monoisotopic mass of 430.172638 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results .科学的研究の応用
Antibacterial Applications
Research has demonstrated that quinoline derivatives exhibit broad antibacterial activity, highlighting their potential in treating systemic infections. For instance, a study revealed that certain quinoline compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial agents. This finding underscores the quinoline scaffold's importance in medicinal chemistry for designing new therapies to combat bacterial resistance (Koga et al., 1980).
Antimalarial Effects
Quinoline derivatives have also been investigated for their antimalarial effects. A study focused on synthesizing and evaluating a series of quinoline compounds for their potency against malaria in mice models. These compounds exhibited significant antimalarial activity, contributing valuable insights into the development of new antimalarial drugs (Kesten et al., 1987).
Molecular Interaction Studies
Another interesting application is in the study of molecular interactions, particularly in the context of receptor and ion channel function. For instance, research using the fluorogenic maleimide derivative of a quinoline compound has provided insights into the interaction between ryanodine receptors and triadin, shedding light on the molecular mechanisms underlying calcium channel function (Liu & Pessah, 1994).
Synthetic Methodology and Chemical Structure
Quinoline derivatives are also pivotal in synthetic chemistry, serving as intermediates or targets for synthesizing complex molecules. For instance, research into Pummerer-type cyclization has led to the synthesis of tetrahydroisoquinoline and benzazepine derivatives, showcasing the versatility of quinoline compounds in facilitating complex chemical transformations (Saitoh et al., 2001).
Antioxidative and Prooxidative Effects
The dual antioxidative and prooxidative properties of quinoline derivatives have been explored, demonstrating their potential in modulating oxidative stress-related pathways. This balance between antioxidative and prooxidative effects is crucial for developing therapeutic agents targeting diseases where oxidative stress plays a key role (Liu et al., 2002).
特性
IUPAC Name |
7-(diethylamino)-3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c1-6-25(7-2)21-13-20-18(12-19(21)24)23(27)22(14-26(20)8-3)30(28,29)17-10-15(4)9-16(5)11-17/h9-14H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZWTPOHFAXGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2604366.png)
![N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)


![Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one](/img/structure/B2604372.png)
![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2604374.png)




![(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2604382.png)

![5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2604384.png)
![3-phenoxy-N-[4-[[4-[(3-phenoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2604385.png)